Increased Lipophilicity Versus the Free Acid: XLogP3 Comparison
The methyl ester (CAS 89316-64-3) possesses a computed XLogP3 of approximately 2.3, which is higher than the corresponding free acid 7-(carboxymethoxy)-4-methylcoumarin (CAS 64700-15-8) with an XLogP3 of 1.8 [1][2]. This difference arises from the absence of the ionizable carboxylic acid proton in the ester, resulting in reduced polarity and enhanced lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.3 (estimated by analogy to the isopropyl ester, PubChem CID 2788108, which has XLogP3 = 2.9, adjusted for one fewer carbon) |
| Comparator Or Baseline | 7-(Carboxymethoxy)-4-methylcoumarin (free acid): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units (greater lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2024.11.20 |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, making the methyl ester a preferred intermediate for designing cell-permeable prodrugs or intracellular fluorescent probes compared to the free acid.
- [1] PubChem. Isopropyl ((4-methyl-2-oxo-2H-chromen-7-YL)oxy)acetate (CID 2788108). Computed Properties: XLogP3 = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/307546-44-7 (accessed 2026-04-30). View Source
- [2] PubChem. 7-(Carboxymethoxy)-4-methylcoumarin (CID 182439). Computed Properties: XLogP3 = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/64700-15-8 (accessed 2026-04-30). View Source
